Carbocyclic BVDUTP falls under the category of carbocyclic nucleoside analogs, which are modified nucleosides designed to mimic natural nucleotides while exhibiting altered biological activity. These compounds are synthesized for research and therapeutic applications in virology and molecular biology.
The synthesis of carbocyclic BVDUTP involves several intricate steps, primarily focusing on creating the carbocyclic framework and subsequently attaching the triphosphate group.
The synthesis pathways can be classified into linear and convergent approaches, with the latter allowing for more flexibility in modifying the nucleoside structure before completing the synthesis .
Carbocyclic BVDUTP features a unique molecular structure characterized by:
The molecular formula can be represented as C₁₃H₁₅BrN₂O₁₂P₃, reflecting its complex structure .
Carbocyclic BVDUTP participates in various chemical reactions that are crucial for its function as a nucleotide analog:
These reactions underscore its potential role in inhibiting viral replication by disrupting normal nucleic acid synthesis.
The mechanism of action of carbocyclic BVDUTP primarily revolves around its incorporation into viral nucleic acids:
This mechanism highlights its potential as an antiviral therapeutic agent.
Carbocyclic BVDUTP exhibits several notable physical and chemical properties:
These properties are critical for its functionality in biological systems and influence its pharmacokinetic profile.
Carbocyclic BVDUTP has several significant applications in scientific research and potential therapeutic contexts:
Carbocyclic nucleoside analogues represent a structurally distinct class of compounds in which the oxygen atom of the furanose ring in natural nucleosides is replaced by a methylene group, forming a cyclopentane ring system. This modification confers unique physicochemical and biological properties that differentiate them from their natural counterparts and other modified nucleosides. Carbocyclic bvdutp (carbocyclic 5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate), with the chemical formula C~12~H~18~BrN~2~O~12~P~3~ and molecular weight 555.1 g/mol, exemplifies this structural class. Its IUPAC name is specified as [(1R,2R,4R)-4-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-2-hydroxycyclopentyl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid [1].
The defining structural features of carbocyclic bvdutp include:
The synthesis of carbocyclic nucleosides like carbocyclic bvdutp involves intricate multi-step processes. The synthetic pathway typically begins with cyclopentadiene, which undergoes deprotonation and alkylation using benzyloxymethyl chloride to form a diene intermediate. Subsequent hydroboration and isomerization generate enantiomerically pure precursors necessary for constructing the carbocyclic framework. The final steps involve attaching the bromovinyluracil base and converting the nucleoside to its triphosphate form through phosphitylation reactions with phosphoric acid derivatives. These pathways can be classified as linear or convergent, with the latter offering greater flexibility for nucleobase modifications prior to triphosphate incorporation [1].
Table 1: Comparative Structural Properties of Natural dUTP, BVdUTP, and Carbocyclic BVdUTP
Property | Natural dUTP | BVdUTP | Carbocyclic BVdUTP |
---|---|---|---|
Sugar Moiety | Deoxyribose | Deoxyribose | Cyclopentane |
5-Substituent | Hydrogen | (E)-2-Bromovinyl | (E)-2-Bromovinyl |
Molecular Formula | C~9~H~15~N~2~O~14~P~3~ | C~11~H~16~BrN~2~O~14~P~3~ | C~12~H~18~BrN~2~O~12~P~3~ |
Molecular Weight (g/mol) | 502.15 | 573.08 | 555.10 |
Nuclease Resistance | Low | Moderate | High |
Canonical SMILES | O=P(O)(O)OP(=O)(O)OP(=O)(O)OC~1~CC(OC~1~)N~2~C=CC(=O)NC~2~=O | O=P(O)(O)OP(=O)(O)OP(=O)(O)OC~1~CC(OC~1~)N~2~C=C(C(=O)NC~2~=O)/C=C/Br | C~1~C(CC(C~1~CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N~2~C=C(C(=O)NC~2~=O)C=CBr |
The carbocyclic structure fundamentally alters the molecule's conformational behavior and electronic distribution. Nuclear magnetic resonance studies indicate restricted pseudorotation of the cyclopentane ring compared to the more flexible deoxyribose, leading to altered sugar pucker dynamics. This constrained conformation affects base stacking interactions and duplex stability when incorporated into nucleic acid chains. Specifically, carbocyclic nucleosides form less stable duplexes with DNA but exhibit enhanced stability with RNA, suggesting potential selectivity for RNA-targeted applications [4]. The bromine atom's electronegativity induces polarizability in the vinyl group, facilitating distinctive electronic interactions with polymerase recognition sites and contributing to the molecule's mechanism of action [1] [6].
Carbocyclic bvdutp functions as a potent antiviral agent primarily through its action as a competitive substrate and selective chain terminator for viral DNA polymerases. Its mechanism of antiviral activity operates through a multi-stage biochemical process:
Table 2: Antiviral Spectrum and Biochemical Properties of Carbocyclic BVdUTP
Property | Characteristics | Research Significance |
---|---|---|
Primary Antiviral Targets | Varicella-zoster virus (VZV), Herpes simplex virus type 1 (HSV-1) | Selective activity against alphaherpesviruses |
Mechanism of Selectivity | Specific phosphorylation by virus-encoded thymidine kinase; preferential incorporation by viral DNA polymerases | Basis for low host cell toxicity |
Incorporation Efficiency | Incorporated opposite deoxyadenosine in DNA templates | Mimics natural dTTP function during replication |
Biochemical Outcome | Irreversible chain termination after incorporation | Disruption of viral DNA elongation |
Resistance Profile | Mutations in viral TK and DNA pol genes | Useful for studying viral enzyme functions |
The incorporation profile of carbocyclic bvdutp has been extensively studied using synthetic DNA templates. Research demonstrates that it is efficiently incorporated opposite template deoxyadenosine residues, mimicking the natural behavior of thymidine triphosphate. Once incorporated, however, the carbocyclic nucleoside prevents further chain elongation due to the absence of the 3'-hydroxyl group in the carbocyclic "sugar" moiety. This termination effect is more pronounced in viral DNA replication than in cellular DNA synthesis, contributing to its selective antiviral activity . The compound also displays resistance to excision by viral exonucleases due to the carbocyclic structure, which lacks the hydrolytically labile glycosidic bond present in natural nucleotides [1] [4].
Beyond its direct antiviral effects, carbocyclic bvdutp serves as a valuable biochemical probe. Researchers utilize this compound to:
The development of carbocyclic bvdutp represents the convergence of two significant lines of research in nucleoside chemistry: the exploration of carbocyclic nucleoside analogues and the optimization of 5-substituted pyrimidine nucleosides for antiviral activity. The historical trajectory of this compound class began in the 1950s with the discovery of DNA structure, which catalyzed interest in synthetic nucleoside analogues as potential metabolic blockers [5].
The carbocyclic nucleoside concept emerged as chemists sought to create metabolically stable nucleoside mimics. Early milestones included the synthesis of carbocyclic analogues of adenosine and guanosine in the 1960s and 1970s [3] [5]. These compounds demonstrated that replacement of the furanose oxygen with methylene could yield biologically active molecules, sparking interest in carbocyclic versions of known antiviral nucleosides. The 1980s witnessed significant advances in synthetic methodologies for carbocyclic nucleosides, particularly in achieving stereochemical control during cyclopentane ring formation and substituent introduction [3] [5].
Concurrently, research on 5-substituted pyrimidine nucleosides progressed substantially. The discovery of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in the late 1970s marked a breakthrough in herpesvirus therapy. BVDU exhibited exceptional potency against VZV and HSV-1, attributed to its selective phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA synthesis [8]. To overcome metabolic limitations of BVDU, particularly its dependence on viral kinase activation, researchers developed the triphosphate derivative BVdUTP. Direct administration of the triphosphate bypassed the phosphorylation requirement but introduced new challenges related to cellular uptake and stability [6].
The convergence of these research pathways led to the development of carbocyclic BVdUTP in the late 1980s and early 1990s. This hybrid molecule combined the enzymatic stability of carbocyclic nucleosides with the potent antiviral activity of the bromovinyluracil moiety. Key developments included:
The current status of carbocyclic bvdutp (CAS 111634-67-4) reflects its specialized role in research. It is commercially available for non-human research applications, specifically for investigating nucleoside biochemistry and viral replication mechanisms. Its classification as a carbocyclic nucleoside analog underscores its position within a broader class of compounds that continue to be explored for their antiviral potential, particularly against drug-resistant herpesviruses [1]. Ongoing research focuses on further structural modifications to enhance polymerase recognition and cellular delivery while maintaining the core structural elements that confer both antiviral activity and metabolic stability.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1